molecular formula C7H11NO4 B146160 (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid CAS No. 127913-32-0

(4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid

Cat. No. B146160
M. Wt: 173.17 g/mol
InChI Key: SFEWQLMXSWYMJK-CRCLSJGQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid, also known as IpOx, is a chiral synthon that has gained significant attention in the field of organic chemistry. It is a versatile building block that can be used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials.

Mechanism Of Action

The mechanism of action of (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid is not well understood. However, it is believed to act as a chiral auxiliary in asymmetric catalysis reactions, where it helps to control the stereochemistry of the final product. It is also believed to play a role in the synthesis of biologically active compounds by providing a chiral center in the molecule.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid. However, it has been shown to have low toxicity and is generally considered to be safe for use in laboratory experiments.

Advantages And Limitations For Lab Experiments

The advantages of using (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid in laboratory experiments include its versatility as a chiral building block, its low toxicity, and its ability to control the stereochemistry of the final product. However, its limitations include the cost of synthesis and the limited information on its biochemical and physiological effects.

Future Directions

There are numerous future directions for the research and development of (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid. One potential direction is the development of new synthesis methods that are more efficient and cost-effective. Another direction is the investigation of its potential as a chiral auxiliary in asymmetric catalysis reactions. Additionally, further research is needed to understand its biochemical and physiological effects and to explore its potential applications in the synthesis of biologically active compounds.

Synthesis Methods

The synthesis of (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid can be achieved through several methods. One of the most common methods involves the reaction of isobutyraldehyde with ethyl glyoxylate in the presence of a chiral catalyst. The resulting product is then subjected to a series of reactions to obtain the final product. Another method involves the reaction of isobutyraldehyde with ethyl diazoacetate in the presence of a copper catalyst.

Scientific Research Applications

(4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid has found numerous applications in scientific research. It is used as a chiral building block in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. It has also been used as a ligand in asymmetric catalysis reactions, which play a crucial role in the synthesis of chiral compounds. Additionally, (4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid has been used in the synthesis of biologically active compounds, including antiviral and anticancer agents.

properties

CAS RN

127913-32-0

Product Name

(4S,5R)-5-Isopropyl-2-oxooxazolidine-4-carboxylic acid

Molecular Formula

C7H11NO4

Molecular Weight

173.17 g/mol

IUPAC Name

(4S,5R)-2-oxo-5-propan-2-yl-1,3-oxazolidine-4-carboxylic acid

InChI

InChI=1S/C7H11NO4/c1-3(2)5-4(6(9)10)8-7(11)12-5/h3-5H,1-2H3,(H,8,11)(H,9,10)/t4-,5+/m0/s1

InChI Key

SFEWQLMXSWYMJK-CRCLSJGQSA-N

Isomeric SMILES

CC(C)[C@@H]1[C@H](NC(=O)O1)C(=O)O

SMILES

CC(C)C1C(NC(=O)O1)C(=O)O

Canonical SMILES

CC(C)C1C(NC(=O)O1)C(=O)O

synonyms

4-Oxazolidinecarboxylicacid,5-(1-methylethyl)-2-oxo-,(4S-trans)-(9CI)

Origin of Product

United States

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